

Spectroscopic Profile of 4,4'-Carbonyldiphthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4,4'-Carbonyldiphthalic anhydride*

Cat. No.: *B1265871*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-Carbonyldiphthalic Anhydride**, a key chemical intermediate. Known interchangeably as 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), this compound is a fundamental building block in the synthesis of high-performance polymers such as polyimides. This document details its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, providing a foundational resource for its identification and utilization in research and development.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for **4,4'-Carbonyldiphthalic Anhydride**, providing a quick reference for spectral analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **4,4'-Carbonyldiphthalic Anhydride** is characterized by the distinct absorption bands of an aromatic acid anhydride. While a full spectrum from a single definitive source is not publicly available, an Attenuated Total Reflectance (ATR) FTIR spectrum has been recorded by Bio-Rad Laboratories on a Bruker Tensor 27 FT-IR instrument.^[1] The predicted characteristic absorption bands are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	C=O Asymmetric Stretch (Anhydride)
~1780	Strong	C=O Symmetric Stretch (Anhydride)
~1610	Medium	C=C Aromatic Stretch
~1250	Strong	C-O-C Stretch (Anhydride)
~900-650	Medium-Strong	Aromatic C-H Bending

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4,4'-Carbonyldiphthalic Anhydride** has been reported in deuterated dimethyl sulfoxide (DMSO-d₆).[\[1\]](#)[\[2\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.96	dd	2H	Aromatic H
8.35	d	2H	Aromatic H
8.19	d	2H	Aromatic H

¹³C NMR Spectroscopy

A definitive experimental ¹³C NMR spectrum for **4,4'-Carbonyldiphthalic Anhydride** is not readily available in the public domain.[\[1\]](#) However, based on established chemical shift ranges for aromatic and carbonyl carbons, the following peaks can be predicted.[\[1\]](#)

Chemical Shift (ppm)	Assignment
~165-185	Anhydride Carbonyl Carbons
~120-140	Aromatic Carbons
~190	Ketone Carbonyl Carbon

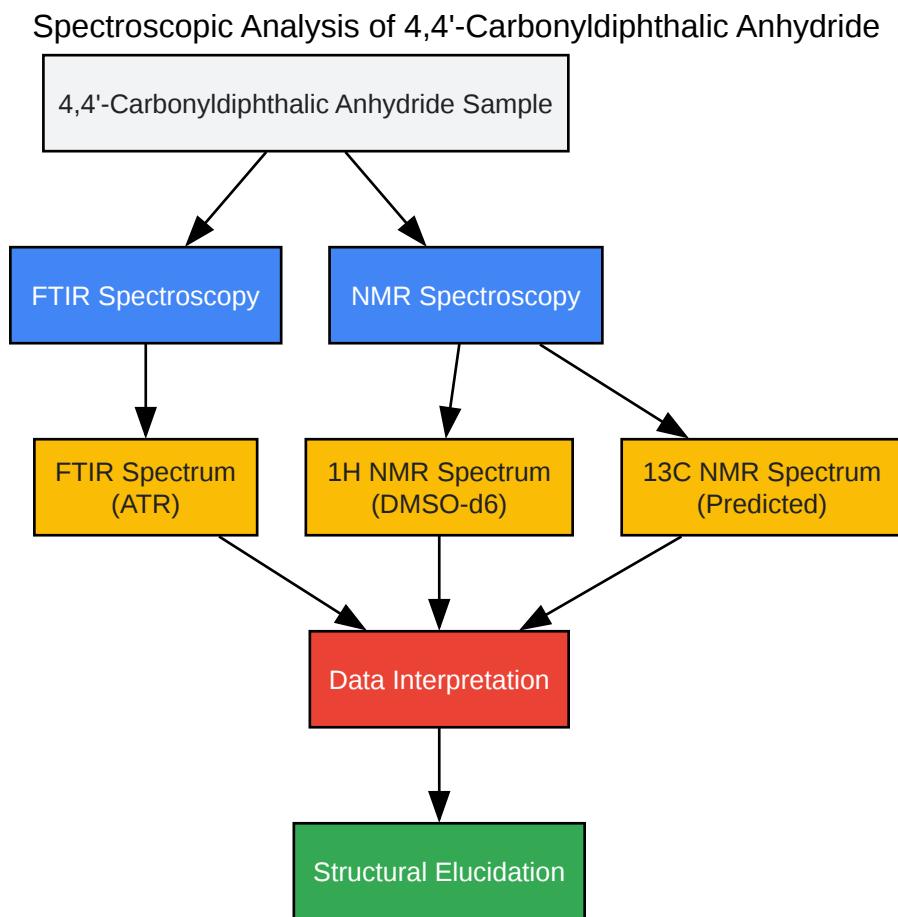
Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below to ensure reproducibility and accuracy.

FTIR Spectroscopy (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.[1]
- Sample Preparation: Place a small amount of the solid **4,4'-Carbonyldiphthalic Anhydride** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
- Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm^{-1} with a resolution of 4 cm^{-1} .[3]
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]


NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4,4'-Carbonyldiphthalic Anhydride** in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.

- Instrument Setup: The NMR spectra can be recorded on a 300 MHz spectrometer.[2] Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence.
- ^{13}C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.[1]
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to the residual solvent peak.[1]

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of **4,4'-Carbonyldiphthalic Anhydride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [orientjchem.org](https://www.orientjchem.org) [orientjchem.org]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,4'-Carbonyldiphthalic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265871#spectroscopic-data-of-4-4-carbonyldiphthalic-anhydride-ftir-nmr\]](https://www.benchchem.com/product/b1265871#spectroscopic-data-of-4-4-carbonyldiphthalic-anhydride-ftir-nmr)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com